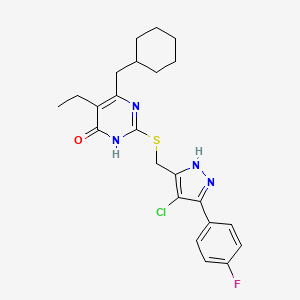
Denv-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Denv-IN-6 is a potent inhibitor of the dengue virus (DENV) that targets all four serotypes of the virus (DENV I-IV). It has shown significant efficacy in inhibiting the replication of the dengue virus, making it a promising candidate for antiviral research and potential therapeutic applications .
Métodos De Preparación
The synthesis of Denv-IN-6 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Denv-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
Denv-IN-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives.
Biology: It serves as a tool for investigating the molecular mechanisms of dengue virus replication and inhibition.
Medicine: It is being explored as a potential antiviral agent for the treatment of dengue fever and other viral infections.
Mecanismo De Acción
Denv-IN-6 exerts its antiviral effects by inhibiting the replication of the dengue virus. It targets the RNA-dependent RNA polymerase (RdRp) domain of the non-structural protein 5 (NS5), which is essential for viral RNA synthesis. By binding to an allosteric site on the RdRp, this compound disrupts the enzyme’s activity, preventing the replication of the viral genome and thereby inhibiting the spread of the virus .
Comparación Con Compuestos Similares
Denv-IN-6 is unique in its ability to inhibit all four serotypes of the dengue virus with high potency. Similar compounds include other pyrazole derivatives and antiviral agents that target the dengue virus, such as:
Denv-IN-1: Another potent inhibitor of the dengue virus with a similar mechanism of action.
Denv-IN-2: A compound with moderate efficacy against the dengue virus.
Denv-IN-3: A less potent inhibitor compared to this compound but still effective against certain serotypes.
This compound stands out due to its higher potency and broader spectrum of activity against the dengue virus, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C23H26ClFN4OS |
|---|---|
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
2-[[4-chloro-3-(4-fluorophenyl)-1H-pyrazol-5-yl]methylsulfanyl]-4-(cyclohexylmethyl)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26ClFN4OS/c1-2-17-18(12-14-6-4-3-5-7-14)26-23(27-22(17)30)31-13-19-20(24)21(29-28-19)15-8-10-16(25)11-9-15/h8-11,14H,2-7,12-13H2,1H3,(H,28,29)(H,26,27,30) |
Clave InChI |
BEOGBSUQIKKYRA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)CC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



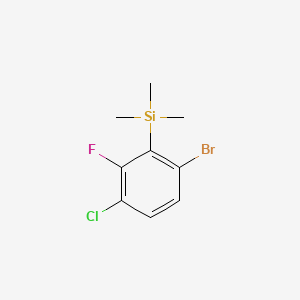
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)

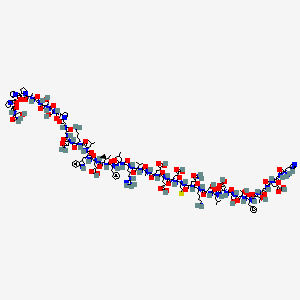
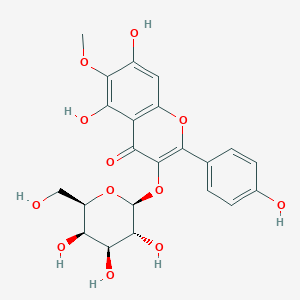
![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)
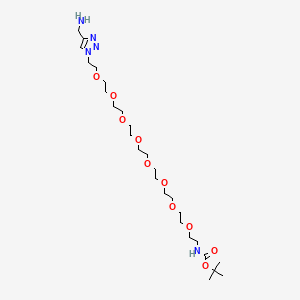
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
![Benzo[cd]indazole](/img/structure/B14758348.png)
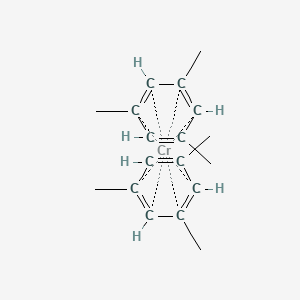

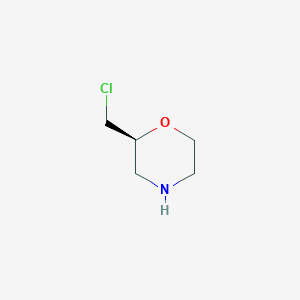
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
